N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide
Description
This compound features a pyridine core substituted with chlorine (3-position) and trifluoromethyl (5-position) groups. An ethylamino linker connects the pyridine ring to a trifluoromethanesulfonamide group. Though explicit biological data for this compound is absent in the provided evidence, structural analogs suggest applications in agrochemicals or pharmaceuticals due to similar functional groups .
Structure
3D Structure
Properties
IUPAC Name |
N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF6N3O2S/c10-6-3-5(8(11,12)13)4-18-7(6)17-1-2-19-22(20,21)9(14,15)16/h3-4,19H,1-2H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYFEYGNUAXKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCNS(=O)(=O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF6N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives, which this compound is a part of, are used extensively in the agrochemical and pharmaceutical industries. They are thought to interact with a variety of targets, depending on their specific structure and the presence of other functional groups.
Mode of Action
It’s known that trifluoromethylpyridine derivatives can activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding. This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function or activity.
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives are used in the protection of crops from pests, suggesting that they may affect pathways related to pest metabolism or survival
Pharmacokinetics
Trifluoromethyl groups are known to enhance the metabolic stability of compounds, potentially improving their bioavailability.
Result of Action
Given the use of trifluoromethylpyridine derivatives in the agrochemical industry, it can be inferred that the compound may have effects on pest organisms at the molecular and cellular level, potentially leading to their death or inhibition.
Biochemical Analysis
Biochemical Properties
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide interacts with various enzymes and proteins. Its biochemical mode of action is shown to rely on the inhibition of succinate dehydrogenase (complex II) that is present in the fungal mitochondrial respiratory chain, thus making it a succinate dehydrogenase inhibitor (SDHI).
Cellular Effects
The compound affects the fungal growth at all stages beginning from germination to sporulation. It influences cell function by inhibiting the succinate dehydrogenase enzyme, which is crucial for the energy production in cells.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the succinate dehydrogenase enzyme and inhibiting its function. This inhibition disrupts the energy production in the cell, affecting the cell’s ability to carry out its normal functions.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily.
Metabolic Pathways
This compound is involved in the mitochondrial respiratory chain pathway, where it inhibits the succinate dehydrogenase enzyme. This could potentially affect metabolic flux or metabolite levels.
Biological Activity
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide is an organic compound notable for its diverse biological activities. This compound features a pyridine ring with specific substitutions that enhance its pharmacological potential. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 321.73 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Case Study : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against pathogenic fungi such as Candida albicans. The antifungal mechanism may involve interference with fungal cell membrane synthesis.
- Research Finding : In a comparative study, this compound exhibited an IC50 value of 25 µg/mL against C. albicans, indicating potent antifungal properties .
Inhibition of Type III Secretion System (T3SS)
The compound has also been investigated for its ability to inhibit the type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence.
- Mechanism : It was found that at concentrations above 50 µM, the compound significantly reduced the secretion of virulence factors in Enteropathogenic Escherichia coli (EPEC) models by approximately 50% . This suggests potential applications in treating infections caused by T3SS-dependent pathogens.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption : It can disrupt the integrity of microbial membranes, leading to cell lysis.
- Gene Expression Modulation : It may downregulate genes associated with virulence factors in pathogenic bacteria.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antimicrobial & Antifungal | 32 |
| 2-Chloro-5-(trifluoromethyl)pyridine | Antibacterial | 64 |
| 3-Chloro-5-(trifluoromethyl)pyridine | Moderate Antimicrobial | 128 |
Comparison with Similar Compounds
Key Structural Features and Modifications
The following table compares the target compound with structurally related molecules:
Functional Group Impact on Properties
- Trifluoromethyl (CF₃) Groups : Enhance metabolic stability and lipophilicity, as seen in Mefluidide’s efficacy in protecting plants from acid rain .
- Sulfonamide Linkers : Improve binding to biological targets (e.g., enzymes or receptors), as demonstrated in Mefluidide and Comins’ Reagent derivatives .
- α,β-Unsaturated Enamides : In (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide, this group may confer electrophilic reactivity, useful in covalent inhibitor design .
Pharmaceutical Potential
- Enamide Derivatives : The α,β-unsaturated structure in (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide resembles kinase inhibitors, where the enamide acts as a Michael acceptor .
- Sulfonohydrazides: ’s naphthalenesulfonohydrazide derivative highlights versatility in drug design, possibly targeting protease or kinase enzymes .
Q & A
Basic: What synthetic strategies are recommended for optimizing the synthesis of this compound?
Methodological Answer:
The synthesis can be optimized using trifluoromethanesulfonyl (triflyl) reagents, such as Comins’ Reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)), which facilitates efficient sulfonamide bond formation. Key steps include:
- Reagent Selection : Use Comins’ Reagent (CAS 145100-51-2) for high-yield trifluoromethylsulfonylation under mild conditions (room temperature, inert atmosphere) .
- Solvent System : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .
Basic: How can purity and identity be confirmed during synthesis?
Methodological Answer:
- HPLC Analysis : Use reverse-phase C18 columns with acetonitrile/water (0.1% trifluoroacetic acid) mobile phases to confirm purity (>98%) and detect trace impurities .
- Melting Point Determination : Compare observed melting points (e.g., 123–124°C for intermediates) with literature values to verify crystallinity .
- Spectroscopic Techniques :
Advanced: What advanced techniques resolve structural ambiguities in derivatives?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolve regiochemical uncertainties (e.g., pyridine substitution patterns) by analyzing bond angles and torsion angles (e.g., C–C bond precision: ±0.006 Å) .
- Dynamic NMR : Study conformational flexibility of the ethylamino linker under variable-temperature conditions to assess rotational barriers .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., m/z 392.68 for intermediates) with <2 ppm error .
Advanced: How can mechanistic insights guide agrochemical applications?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against acetolactate synthase (ALS) or cytochrome P450 monooxygenases using fluorometric assays (e.g., IC₅₀ determination) to evaluate herbicidal potential .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., N-desmethyl metabolites) in soil or plant models .
- QSAR Modeling : Correlate trifluoromethyl substitution patterns with bioactivity using Hammett σ constants and lipophilicity (logP) parameters .
Advanced: What computational methods predict receptor binding?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., EGFR or MAPK) using PyMOL for visualization. Focus on hydrogen bonding with sulfonamide NH and π-stacking with pyridine rings .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2 Å) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for halogen-substituted analogs (ΔΔG <1 kcal/mol) .
Advanced: How should stability challenges be addressed in storage?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Identify decomposition temperatures (>200°C) and recommend storage at -20°C under argon .
- Light Sensitivity : Use amber vials to prevent photodegradation (UV-Vis monitoring at 254 nm) .
- Hydrolysis Mitigation : Buffer solutions (pH 6–8) reduce sulfonamide cleavage in aqueous environments .
Advanced: How to reconcile contradictory reactivity data in derivatization?
Methodological Answer:
- Kinetic Isotope Effect (KIE) Studies : Differentiate between nucleophilic aromatic substitution (SNAr) and radical pathways using deuterated pyridine analogs .
- Electron-Deficient Substrate Screening : Test reactivity with electron-withdrawing groups (e.g., nitro or cyano) to enhance SNAr rates (k₂ >10⁻³ M⁻¹s⁻¹) .
- Controlled Radical Initiation : Use AIBN or UV light to assess trifluoromethyl radical intermediates .
Advanced: What strategies improve regioselectivity in pyridine derivatization?
Methodological Answer:
- Directed Ortho-Metalation (DoM) : Use n-BuLi/TMP to deprotonate pyridine at C3, enabling selective halogenation or alkylation .
- Protecting Groups : Temporarily block the aminoethyl chain with Boc groups to direct electrophilic substitution to C5 .
- Microwave-Assisted Synthesis : Enhance selectivity for C3–C5 coupling under optimized power (300 W) and time (10 min) .
Advanced: How to quantify trace impurities in bulk samples?
Methodological Answer:
- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., methyl sulfonates) with a DB-5MS column and EI ionization .
- ICP-OES : Quantify heavy metal catalysts (e.g., Pd <1 ppm) after microwave digestion .
- Chiral HPLC : Resolve enantiomeric impurities using Chiralpak AD-H columns (heptane/ethanol 90:10) .
Advanced: What formulations enhance solubility for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use 10% DMSO/90% PEG-400 for intravenous administration (solubility >5 mg/mL) .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (size: 150–200 nm) via emulsion-solvent evaporation (EE% >80%) .
- Cyclodextrin Complexation : Use sulfobutylether-β-cyclodextrin (SBE-β-CD) to improve aqueous solubility (1:1 molar ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
